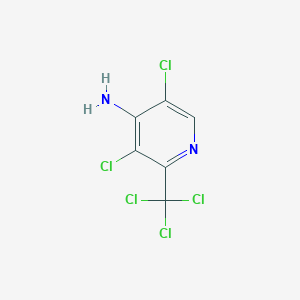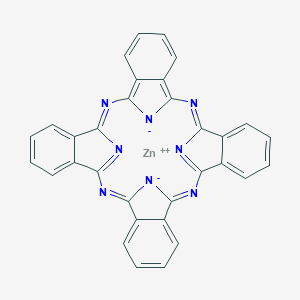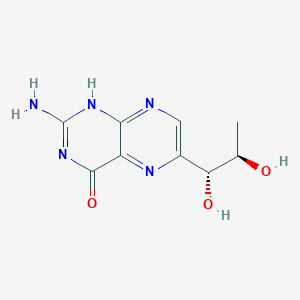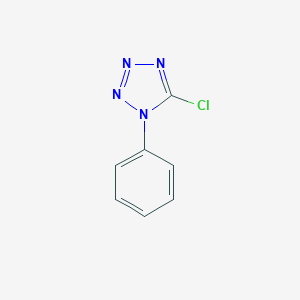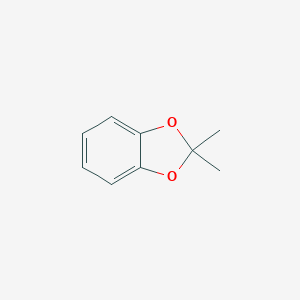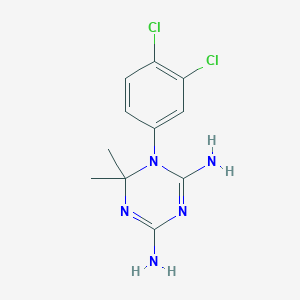
1,3,5-Triazine-2,4-diamine, 1-(3,4-dichlorophenyl)-1,6-dihydro-6,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4-diamine, 1-(3,4-dichlorophenyl)-1,6-dihydro-6,6-dimethyl- is a chemical compound that has gained importance in the field of scientific research due to its potential applications in various fields. This compound is commonly known as DCDMH and is used as a disinfectant and biocide in water treatment, swimming pools, and other applications.
Mechanism Of Action
The mechanism of action of DCDMH involves the release of chlorine ions, which react with the cell membrane of microorganisms, leading to their destruction. DCDMH also disrupts the metabolic pathways of microorganisms, leading to their death.
Biochemical And Physiological Effects
DCDMH has been found to have minimal toxicity and is not known to cause any significant biochemical or physiological effects in humans or animals. However, it is important to note that DCDMH should be used in accordance with recommended guidelines and safety precautions.
Advantages And Limitations For Lab Experiments
DCDMH has several advantages as a disinfectant and biocide in laboratory experiments. It is effective against a wide range of microorganisms and is relatively easy to handle and store. However, it is important to note that DCDMH may not be effective against all types of microorganisms and may require higher concentrations for certain applications.
Future Directions
Future research on DCDMH could focus on the development of more efficient synthesis methods, as well as the optimization of its antimicrobial activity against specific types of microorganisms. Additionally, further studies could investigate the potential use of DCDMH in other fields, such as agriculture and food processing.
Synthesis Methods
The synthesis of DCDMH involves the reaction of 3,4-dichloroaniline and cyanuric acid in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of DCDMH.
Scientific Research Applications
DCDMH has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria, viruses, and fungi. DCDMH has also been studied for its potential use as a pesticide and herbicide.
properties
CAS RN |
13344-99-5 |
|---|---|
Product Name |
1,3,5-Triazine-2,4-diamine, 1-(3,4-dichlorophenyl)-1,6-dihydro-6,6-dimethyl- |
Molecular Formula |
C11H13Cl2N5 |
Molecular Weight |
286.16 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H13Cl2N5/c1-11(2)17-9(14)16-10(15)18(11)6-3-4-7(12)8(13)5-6/h3-5H,1-2H3,(H4,14,15,16,17) |
InChI Key |
FPULLBVUFHTKQQ-UHFFFAOYSA-N |
SMILES |
CC1(N=C(N=C(N1C2=CC(=C(C=C2)Cl)Cl)N)N)C |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC(=C(C=C2)Cl)Cl)N)N)C |
Other CAS RN |
13344-99-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



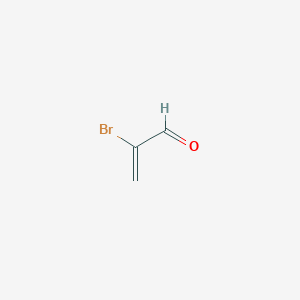
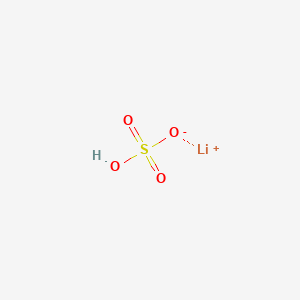
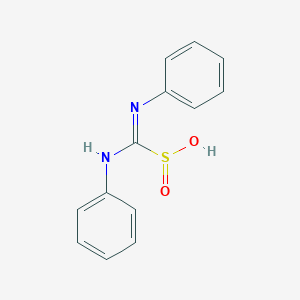
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, salt with 4-methylbenzenesulfonic acid (1:1)](/img/structure/B81062.png)
![2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-](/img/structure/B81063.png)
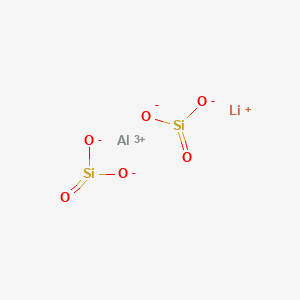
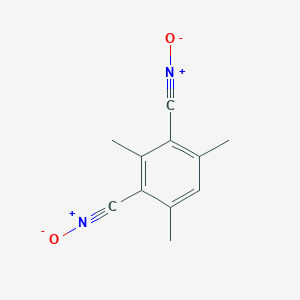
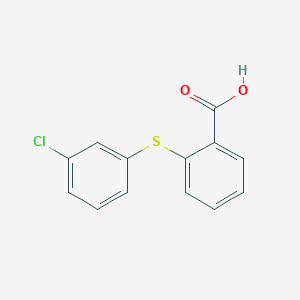
![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B81071.png)
